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Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of

class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1]

[2] By altering chromatin structure and gene expression, Entinostat triggers a range of anti-

tumor effects, including cell cycle arrest, apoptosis, and the modulation of key signaling

pathways.[3][4] Its therapeutic potential has been investigated across a wide spectrum of

malignancies, both as a monotherapy and in combination with other anticancer agents.[3][5][6]

This guide provides a comparative overview of Entinostat's effects on various cancer cell lines,

supported by experimental data and detailed methodologies.

Mechanism of Action
Entinostat's primary mechanism involves the inhibition of class I HDACs, leading to the

hyperacetylation of histone proteins.[4] This relaxes the chromatin structure, allowing for the

transcriptional reactivation of silenced tumor suppressor genes, such as the cyclin-dependent

kinase inhibitor p21.[3][7] Beyond histones, Entinostat also influences the acetylation status of

non-histone proteins, thereby modulating various cellular processes critical to cancer

progression like cell cycle regulation and apoptosis.[3] Furthermore, it has been shown to

enhance the efficacy of chemotherapy, targeted therapies, and immunotherapy by modulating

the tumor microenvironment and reducing the expression of proteins involved in drug

resistance.[3][8]
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Comparative Efficacy of Entinostat: In Vitro Studies
The anti-proliferative activity of Entinostat varies significantly across different cancer cell lines.

The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Entinostat IC50 Values in Various Cancer Cell
Lines

Cancer Type Cell Line(s) IC50 Concentration Reference(s)

HDAC Enzymes
HDAC1, HDAC2,

HDAC3

243 nM, 453 nM, 248

nM
[1][2]

B-Cell Lymphoma
Rituximab-sensitive &

-resistant lines
0.5 - 1.0 µM [7]

Leukemia MOLT-4 0.45 µM [2]

Lung Cancer SCLC cell lines
Varies; synergistic

with chemotherapy
[8][9]

Breast Cancer
MCF-7, MDA-MB-231,

MDA-MB-468

Synergistic with

capecitabine
[10]

Oral Squamous Cell

Carcinoma
WSU-HN6 0.54 µM [11]

WSU-HN12 23.31 µM [11]

Rhabdomyosarcoma Rh41 265 nM [12]

Rh18 840 nM [12]

Rh30 1110 nM [12]

Pancreatic Cancer
PANC-1, SUIT2,

BxPC-3, etc.

Dose-dependent

inhibition (0-100 µM)
[13][14]

Ovarian Cancer A2780
IC50 between 41.5

nM - 4.71 µM
[15]

Colon Cancer HT-29
IC50 between 41.5

nM - 4.71 µM
[15]
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Cellular and Molecular Effects
Entinostat's impact extends beyond simple proliferation inhibition to inducing profound changes

in cell cycle progression and apoptosis.

Cell Cycle Arrest
A common outcome of Entinostat treatment is the induction of cell cycle arrest. However, the

specific phase of arrest can differ between cancer types.

G0/G1 Arrest: In B-cell lymphoma, oral squamous cell carcinoma (OSCC), and Ewing

sarcoma cell lines, Entinostat treatment leads to an accumulation of cells in the G0/G1

phase.[7][11][16] This arrest is frequently mediated by the upregulation of the tumor

suppressor protein p21.[7][11][16]

S-Phase Arrest: Conversely, in small cell lung cancer (SCLC), Entinostat in combination with

chemotherapy was found to induce a shift towards S-phase arrest, enhancing DNA damage

and the overall therapeutic effect.[8][9]

Table 2: Comparative Effects on Cell Cycle and
Apoptosis
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Cancer Type Cell Line(s) Primary Effect
Key Molecular
Changes

Reference(s)

B-Cell

Lymphoma
Raji, RL, U2932

G1 Arrest,

Apoptosis
↑ p21, ↓ Bcl-XL [7][17]

Oral Squamous

Cell Carcinoma

WSU-HN6,

WSU-HN12

G0/G1 Arrest,

Apoptosis
↑ p21, ↑ ROS [11]

Ewing Sarcoma
TC-71, CHLA-

258

G1 Arrest,

Apoptosis

↑ p21, ↓ Cyclin

D1, ↑ ROS
[16]

Small Cell Lung

Cancer

H841, other

SCLC lines

S-Phase Arrest

(in combo)

Altered DNA

damage repair
[8][9]

Hepatocellular

Carcinoma
Huh-7, HCCLM3 Apoptosis

↑ p75NTR,

Activation of

JNK/P38 MAPK

[1]

Breast Cancer

(TNBC)
MDA-MB-231 Reversal of EMT

↑ E-cadherin, ↓

Twist, ↓ Snail
[4]

Signaling Pathways Modulated by Entinostat
Entinostat's anti-cancer activity is mediated through the modulation of several key signaling

pathways. The diagrams below illustrate these mechanisms.
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Experimental Workflow for Entinostat Evaluation
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Caption: General workflow for assessing Entinostat's in vitro effects.
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Caption: Entinostat induces G1 arrest via p21 upregulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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